4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol
Overview
Description
4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol is a fluorinated organic compound with the molecular formula C6H6F7IO. It is characterized by the presence of seven fluorine atoms and an iodine atom attached to a hexanol backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol typically involves the reaction of perfluoropropyl iodide with allyl alcohol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . The reaction can be represented as follows:
C3F7I+CH2=CHCH2OH→C6H6F7IOH
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form simpler fluorinated alcohols.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed
Major Products
Oxidation: Formation of heptafluoro-2-iodohexanone.
Reduction: Formation of heptafluorohexanol.
Substitution: Formation of heptafluoro-2-azidohexanol or heptafluoro-2-thiohexanol
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty polymers and materials with high thermal and chemical stability
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol
- 4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-2-yn-1-one
- 4,4,5,5,6,6,6-Heptafluoro-1-phenyl-2-(triphenylphosphoranylidene)hexane-1,3-dione .
Uniqueness
4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol stands out due to its unique combination of fluorine and iodine atoms, which impart distinct chemical and physical properties. Its high fluorine content provides exceptional stability and resistance to degradation, while the iodine atom offers versatility in chemical modifications .
Properties
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-2-iodohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F7IO/c7-4(8,1-3(14)2-15)5(9,10)6(11,12)13/h3,15H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITASBCIXGRCUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567047 | |
Record name | 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647-84-7 | |
Record name | 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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